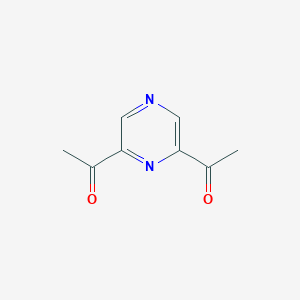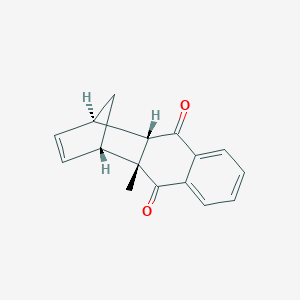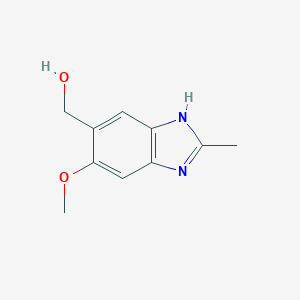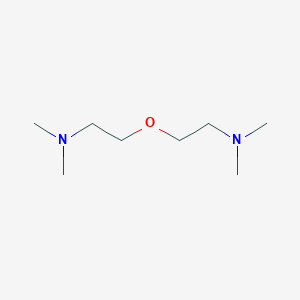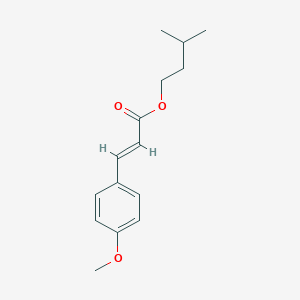
Amiloxate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Amiloxate is primarily used in sunscreen formulations due to its ability to absorb UV-B rays, thereby protecting the skin from harmful radiation. Its anti-inflammatory and potential antioxidant properties make it a valuable ingredient in cosmetic products . Additionally, this compound’s structural similarity to cinnamic acid suggests it may have antimicrobial properties, which are being explored in various research studies .
Mécanisme D'action
Target of Action
Amiloxate, also known as isoamyl 4-methoxycinnamate or isoamyl p-methoxycinnamate , is primarily targeted towards ultraviolet B (UV-B) rays . UV-B rays are a part of the sun’s radiation that reaches the earth’s surface and can cause skin damage .
Mode of Action
This compound acts as a UV-B filter that selectively absorbs UV-B rays . This absorption helps to protect the skin from the harmful effects of these rays. Additionally, it is proposed that this compound mediates an antioxidant action by acting as a free radical scavenger . Free radicals are unstable molecules that can cause damage to cells in the body, and scavenging these radicals can help to prevent this damage .
Biochemical Pathways
Due to its structural similarities with cinnamic acid, it may also display the antioxidant and antimicrobial properties of cinnamic acid . Antioxidants help to protect the body’s cells from damage caused by free radicals, while antimicrobial properties can help to prevent infections .
Result of Action
The primary result of this compound’s action is the protection of the skin from the damaging effects of UV-B rays . By absorbing these rays, this compound helps to prevent sunburn and other forms of skin damage . In a mouse study, this compound exerted a dose-dependent anti-inflammatory action and inhibited edema by about 70% even at a low dose . This suggests that this compound may also have anti-inflammatory effects, which could further contribute to its protective role in the skin .
Action Environment
The action of this compound is influenced by environmental factors such as sunlight exposure. As a UV-B filter, this compound’s efficacy is directly related to the intensity of UV-B radiation in the environment .
Analyse Biochimique
Biochemical Properties
Amiloxate plays a significant role in biochemical reactions, particularly as a UV-B filter that selectively absorbs UV-B rays . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, this compound mediates an antioxidant action by acting as a free radical scavenger . This interaction helps in reducing oxidative stress and inflammation, which are crucial in preventing skin damage caused by UV radiation .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to exert a dose-dependent anti-inflammatory action and inhibit edema by about 70% even at low doses in mouse studies . Additionally, due to its structural similarities with cinnamic acid, this compound may display antioxidant and antimicrobial properties . These effects contribute to its role in protecting cells from oxidative damage and inflammation, thereby maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a UV-B filter that selectively absorbs UV-B rays . It is proposed that this compound mediates an antioxidant action by acting as a free radical scavenger . This mechanism helps in neutralizing free radicals and reducing oxidative stress, which is essential in preventing cellular damage caused by UV radiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and does not undergo significant degradation when applied to the skin . Long-term effects on cellular function have not been extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse study, this compound exerted a dose-dependent anti-inflammatory action and inhibited edema by about 70% even at low doses . The threshold effects and potential toxic or adverse effects at high doses have not been well-documented.
Metabolic Pathways
This compound is involved in metabolic pathways related to its antioxidant and anti-inflammatory properties. It interacts with enzymes and cofactors that play a role in reducing oxidative stress and inflammation
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its application on the skin. According to in vitro studies, there was no detection of this compound undergoing skin penetration, indicating that it remains on the surface of the skin . This property is crucial for its function as a UV filter, as it needs to stay on the skin’s surface to effectively absorb UV-B rays .
Subcellular Localization
The subcellular localization of this compound is primarily on the surface of the skin, where it exerts its UV-filtering effects . There is no evidence to suggest that this compound penetrates into deeper layers of the skin or other cellular compartments . This localization is essential for its role in protecting the skin from UV radiation .
Méthodes De Préparation
L'amiloxate est synthétisé par estérification de l'acide 4-méthoxycinnamique avec l'isopentanol. La réaction implique généralement l'utilisation d'un catalyseur acide, tel que l'acide sulfurique, et est réalisée sous reflux pour assurer une conversion complète . Les méthodes de production industrielle suivent des principes similaires, mais sont adaptées pour gérer de plus grandes quantités.
Analyse Des Réactions Chimiques
L'amiloxate subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir l'this compound en dérivés alcooliques.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
L'this compound est principalement utilisé dans les formulations solaires en raison de sa capacité à absorber les rayons UV-B, protégeant ainsi la peau des rayonnements nocifs. Ses propriétés anti-inflammatoires et ses propriétés antioxydantes potentielles en font un ingrédient précieux dans les produits cosmétiques . De plus, la similitude structurale de l'this compound avec l'acide cinnamique suggère qu'il pourrait avoir des propriétés antimicrobiennes, ce qui est exploré dans diverses études de recherche .
Mécanisme d'action
L'this compound agit comme un filtre UV-B en absorbant sélectivement les rayons UV-B. Il est proposé de médiatiser une action antioxydante en agissant comme un piégeur de radicaux libres, protégeant ainsi la peau des dommages oxydatifs . Le composé ne pénètre pas de manière significative dans la peau, ce qui améliore son profil de sécurité pour les applications topiques .
Comparaison Avec Des Composés Similaires
L'amiloxate est similaire à d'autres dérivés du cinnamate utilisés comme filtres UV, tels que l'octinoxate (octyl méthoxycinnamate). L'this compound possède une combinaison unique de propriétés d'absorption des UV et d'effets anti-inflammatoires, ce qui en fait un choix préféré dans certaines formulations . D'autres composés similaires comprennent l'octisalate et l'avobenzone, qui servent également de filtres UV mais diffèrent par leur structure chimique et leurs caractéristiques d'absorption spécifiques .
Références
Propriétés
IUPAC Name |
3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNYRXMKIIGMKK-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Amiloxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Amiloxate is a UV-B filter that selectively absorbs UV-B rays. It is proposed that amiloxate mediates an antioxidant action by acting as a free radical scavenger. | |
| Record name | Amiloxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
71617-10-2 | |
| Record name | Amiloxate [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiloxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 71617-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopentyl p-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMILOXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KTP06K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
< -30 | |
| Record name | Amiloxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Amiloxate as a sunscreen agent?
A1: this compound functions as a chemical sunscreen agent by absorbing ultraviolet (UV) radiation from sunlight, specifically UVB rays. [] This absorption prevents the UV radiation from reaching the skin and causing damage. While the exact mechanism is not explicitly detailed in the provided abstracts, it likely involves the absorption of UV energy by the this compound molecule, causing excitation of its electrons. This energy is then dissipated as heat, effectively preventing the harmful UV radiation from penetrating the skin.
Q2: What are the limitations of using this compound in sunscreen formulations?
A2: While this compound provides UVB protection, it doesn't offer significant protection against UVA rays. [] Effective sunscreen formulations often require a combination of UV filters to address both UVA and UVB radiation. Additionally, the provided research highlights concerns regarding the safety of this compound and the need for further data to confirm its safety profile. [] This uncertainty led the FDA to request additional information from manufacturers regarding the safety of this compound. []
Q3: How is this compound typically quantified in sunscreen products?
A3: High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to quantify this compound and other UV filters in sunscreen products. [] This method allows for simultaneous analysis of multiple UV filters, including this compound, offering a comprehensive assessment of sunscreen composition.
Q4: What is the significance of the Sunscreen Innovation Act in the context of this compound research?
A4: The Sunscreen Innovation Act, enacted in 2014, aimed to expedite the review process for new sunscreen active ingredients by the FDA. [] this compound was one of the eight ingredients under review at the time. This Act highlights the need for a more efficient regulatory pathway for evaluating the safety and efficacy of sunscreen ingredients, including this compound, to address the public's need for safe and effective sun protection.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



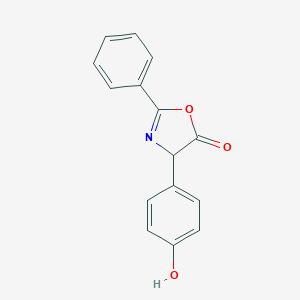
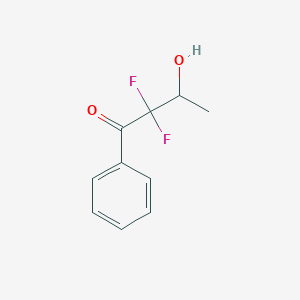
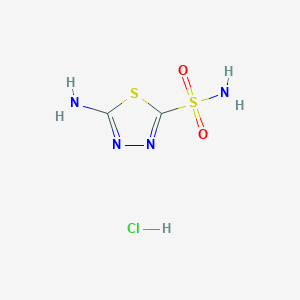
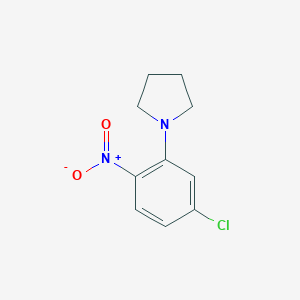
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)


